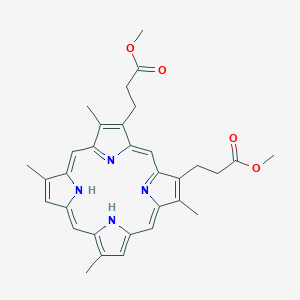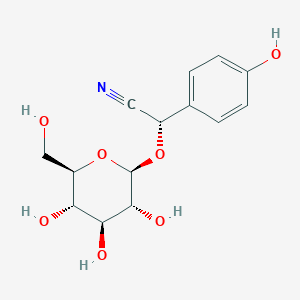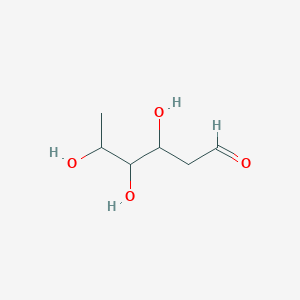
2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one
Overview
Description
Gossypetin 3, 7, 3', 4'-tetramethyl ether belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, gossypetin 3, 7, 3', 4'-tetramethyl ether is considered to be a flavonoid lipid molecule. Gossypetin 3, 7, 3', 4'-tetramethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, gossypetin 3, 7, 3', 4'-tetramethyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, gossypetin 3, 7, 3', 4'-tetramethyl ether can be found in citrus. This makes gossypetin 3, 7, 3', 4'-tetramethyl ether a potential biomarker for the consumption of this food product.
Mechanism of Action
Target of Action
For instance, Bevantolol, a compound with a similar structure, is known to interact with beta-1 adrenoceptors .
Mode of Action
Compounds with similar structures have been found to exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit monoamine oxidase , which plays a crucial role in the breakdown of neurotransmitters such as dopamine and serotonin.
Result of Action
Compounds with similar structures have been found to exhibit various biological effects, such as the inhibition of monoamine oxidase .
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lignin peroxidase, an enzyme that catalyzes the oxidation of lignin, a complex polymer found in plant cell walls . This interaction involves the oxidation of 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol, leading to the formation of 3,4-dimethoxybenzaldehyde and other products . The nature of these interactions is primarily oxidative, involving electron transfer processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have neurotoxic effects, particularly in the nigrostriatal system and among dopaminergic neurons . This compound can alter the expression of genes involved in neurotransmitter synthesis and degradation, impacting cellular metabolism and signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves several biochemical interactions. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, affecting neuronal signaling and function. Additionally, it can bind to specific receptors, modulating their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a decrease in its bioactivity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection and modulation of neurotransmitter levels . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of cellular metabolism . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites. For example, it can be metabolized by monoamine oxidase, leading to the formation of dimethoxyphenylacetic acid and other metabolites . These metabolic pathways influence the compound’s bioavailability, activity, and overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its bioactivity. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects, highlighting the importance of subcellular targeting in its mechanism of action.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-6-5-9(7-12(11)24-2)17-19(26-4)16(22)14-10(20)8-13(25-3)15(21)18(14)27-17/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUBHXRYARBAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484857 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7380-44-1 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-Dihydroxy-3,3',4',7-tetramethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















